3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine
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Overview
Description
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine is an organic compound with the molecular formula C7H7ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 5-fluoro-2-methoxy-pyridine. This reaction typically requires the use of chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Scientific Research Applications
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-ChloroMethyl-5-fluoro-2-hydroxy-pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-ChloroMethyl-5-fluoro-2-ethyl-pyridine: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
1227496-70-9 |
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Molecular Formula |
C7H7ClFNO |
Molecular Weight |
175.59 g/mol |
IUPAC Name |
3-(chloromethyl)-5-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 |
InChI Key |
PJKUEKSQDKXAON-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1CCl)F |
Canonical SMILES |
COC1=C(C=C(C=N1)F)CCl |
Synonyms |
3-ChloroMethyl-5-fluoro-2-Methoxy-pyridine |
Origin of Product |
United States |
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